1-(3-Methylphenyl)-2,3-butadien-1-one
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Overview
Description
1-(3-Methylphenyl)-2,3-butadien-1-one is an organic compound characterized by its unique structure, which includes a butadiene chain attached to a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-2,3-butadien-1-one can be achieved through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with acetylene in the presence of a catalyst. The reaction conditions typically include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)-2,3-butadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where reagents like bromine or chlorine can introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-(3-Methylphenyl)-2,3-butadien-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-2,3-butadien-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylphenyl)-1-propanone: A structurally similar compound with different reactivity and applications.
3-Methylmethcathinone: Another related compound with distinct pharmacological properties.
Uniqueness
1-(3-Methylphenyl)-2,3-butadien-1-one is unique due to its butadiene chain, which imparts specific reactivity and potential applications that differ from other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H10O |
---|---|
Molecular Weight |
158.20 g/mol |
InChI |
InChI=1S/C11H10O/c1-3-5-11(12)10-7-4-6-9(2)8-10/h4-8H,1H2,2H3 |
InChI Key |
ANPSLUVNFKJLHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=C=C |
Origin of Product |
United States |
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